molecular formula C10H13NO2 B2540337 3-(Dimethylamino)-4-methylbenzoic acid CAS No. 197500-32-6

3-(Dimethylamino)-4-methylbenzoic acid

Cat. No. B2540337
CAS RN: 197500-32-6
M. Wt: 179.219
InChI Key: WRNQUAJCSWMLND-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-methylbenzoic acid, also known as DIBAL-H, is a widely used reducing agent in organic chemistry. It is an important reagent in the synthesis of various organic compounds, such as aldehydes, ketones, and esters. DIBAL-H is a colorless liquid with a characteristic odor and is highly reactive towards oxygen and moisture.

Scientific Research Applications

Chemical Synthesis and Modifications
The applications of 3-(Dimethylamino)-4-methylbenzoic acid in scientific research primarily revolve around its use in chemical synthesis and modification processes. For example, Boi et al. (1999) demonstrated its use in the thiocarbamoylation of amine-containing compounds, leading to the production of various derivatives with potential applications in chemistry and materials science (Boi, Korzha, & Barba, 1999).

Pharmaceutical Research
In pharmaceutical research, 3-(Dimethylamino)-4-methylbenzoic acid derivatives have been synthesized for evaluating their potential as therapeutic agents. Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating the broad scope of this compound in drug discovery and development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Chromatographic Applications
The compound has also been used in developing novel chromatographic techniques. Wang Lai (1999) described the use of a derivative of 3-(Dimethylamino)-4-methylbenzoic acid in the separation of enantiomers on a cellulose-based high-performance liquid chromatographic stationary phase (Wang Lai, 1999).

Materials Science
In materials science, the compound and its derivatives have been involved in the synthesis of various new materials with unique properties. For example, Martin et al. (1981) worked on derivatives as potential central nervous system agents, highlighting its utility in creating compounds with specific biological activities (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).

Organic Chemistry
Henkel (2004) utilized 3-N, N-(dimethylamino)isocyanoacrylate, a derivative of 3-(Dimethylamino)-4-methylbenzoic acid, for the synthesis of imidazole-4-carboxylic acids, showcasing the compound's importance in facilitating complex organic syntheses (Henkel, 2004).

properties

IUPAC Name

3-(dimethylamino)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-8(10(12)13)6-9(7)11(2)3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNQUAJCSWMLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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